molecular formula C13H11F2N B1400859 (3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine CAS No. 1178849-46-1

(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine

Cat. No.: B1400859
CAS No.: 1178849-46-1
M. Wt: 219.23 g/mol
InChI Key: KDNQCFXORNOIMG-UHFFFAOYSA-N
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Description

(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine is an organic compound characterized by the presence of two fluorine atoms on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the biphenyl ring . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, influencing pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(3,5-difluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNQCFXORNOIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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